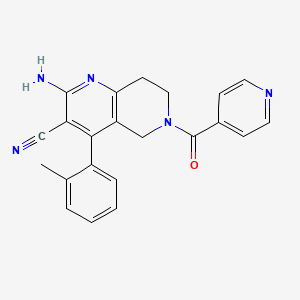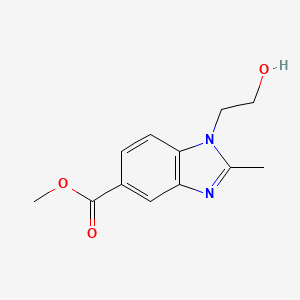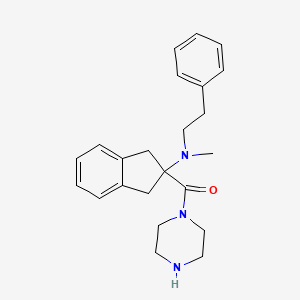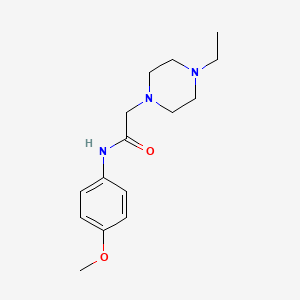![molecular formula C16H18N2O4S B5488148 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide](/img/structure/B5488148.png)
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties
Safety and Hazards
Direcciones Futuras
The future directions in the study and application of a compound depend on its potential uses and benefits. While specific future directions for “N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide” are not available, similar compounds like N-Methoxy-N-methylbenzamide may find use in the preparation of other organic compounds .
Mecanismo De Acción
Target of Action
The primary target of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is Fumarate Hydratase of Mycobacterium tuberculosis . Fumarate Hydratase is a key component of the citric acid cycle in Mycobacterium tuberculosis, making it a potential target for the development of new treatments for tuberculosis .
Mode of Action
This compound acts as an allosteric modulator of Fumarate Hydratase . It binds to a non-conserved allosteric site, which is different from the active site that is identical in the human homolog . This unique binding site allows the compound to selectively inhibit the bacterial enzyme without affecting the human counterpart .
Biochemical Pathways
The inhibition of Fumarate Hydratase disrupts the citric acid cycle, a crucial metabolic pathway in Mycobacterium tuberculosis . This disruption can lead to a decrease in the production of energy and other essential metabolites, thereby inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The compound’s effectiveness in inhibitingMycobacterium tuberculosis suggests that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The molecular effect of the compound’s action is the inhibition of Fumarate Hydratase, leading to the disruption of the citric acid cycle . On a cellular level, this can result in the inhibition of bacterial growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid.
Final Product Formation: The final step involves the conversion of the coupled product into this compound through a series of functional group transformations and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxy-5-(methylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid
Uniqueness
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methylsulfamoyl groups contribute to its distinct properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-6-4-5-7-13(11)16(19)18-14-10-12(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTXTPWXMYABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5488067.png)
![[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone](/img/structure/B5488073.png)


![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol](/img/structure/B5488094.png)
![2-[2-chloro-4-(4-thiomorpholinylcarbonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5488096.png)
![N-[1-(4-fluorophenyl)propyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5488103.png)
![2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5488110.png)

![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5488146.png)
![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide](/img/structure/B5488157.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)
